molecular formula C11H8BrNO3 B13465716 2-Bromo-3-(1,3-dioxoisoindol-2-yl)propanal

2-Bromo-3-(1,3-dioxoisoindol-2-yl)propanal

Cat. No.: B13465716
M. Wt: 282.09 g/mol
InChI Key: KOEWKJNJIVWJBL-UHFFFAOYSA-N
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Description

2-Bromo-3-(1,3-dioxoisoindol-2-yl)propanal is an organic compound with the molecular formula C11H8BrNO3 It is a derivative of phthalimide and contains a bromine atom attached to a propanal group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(1,3-dioxoisoindol-2-yl)propanal typically involves the bromination of 3-(1,3-dioxoisoindol-2-yl)propanal. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(1,3-dioxoisoindol-2-yl)propanal can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol, dichloromethane), mild heating.

    Oxidation Reactions: Oxidizing agents (potassium permanganate, chromium trioxide), acidic or basic conditions.

    Reduction Reactions: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).

Major Products Formed

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Oxidation Reactions: 2-Bromo-3-(1,3-dioxoisoindol-2-yl)propanoic acid.

    Reduction Reactions: 2-Bromo-3-(1,3-dioxoisoindol-2-yl)propanol.

Scientific Research Applications

2-Bromo-3-(1,3-dioxoisoindol-2-yl)propanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a building block for bioactive molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(1,3-dioxoisoindol-2-yl)propanal involves its interaction with specific molecular targets and pathways. The bromine atom and the phthalimide moiety play crucial roles in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to the modulation of biological pathways. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3-(1,3-dioxoisoindol-2-yl)propanal is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activity. The combination of the bromine atom with the phthalimide moiety makes this compound a valuable intermediate in organic synthesis and a promising candidate for various scientific research applications .

Properties

IUPAC Name

2-bromo-3-(1,3-dioxoisoindol-2-yl)propanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c12-7(6-14)5-13-10(15)8-3-1-2-4-9(8)11(13)16/h1-4,6-7H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOEWKJNJIVWJBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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